B1580171 DL-GLUTAMIC ACID (3-13C)

DL-GLUTAMIC ACID (3-13C)

Cat. No.: B1580171
M. Wt: 148.1
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DL-Glutamic Acid (3-¹³C) is a stable isotope-labeled variant of DL-glutamic acid, where the third carbon atom in the molecule is replaced with carbon-13 (¹³C). The unlabelled form of DL-glutamic acid (CAS 617-65-2) is a racemic mixture of D- and L-glutamic acid, a non-proteinogenic amino acid that serves as a fundamental metabolite in biochemical pathways . The ¹³C labeling at the third position (C3) enables precise tracking of glutamic acid in metabolic studies, particularly in the tricarboxylic acid (TCA) cycle and neurotransmitter synthesis, without isotopic dilution effects observed in other labeled substrates like [1-¹³C]glucose .

Properties

Molecular Weight

148.1

Purity

98%

Origin of Product

United States

Comparison with Similar Compounds

Isotopologues of DL-Glutamic Acid

DL-Glutamic Acid (3-¹³C) is one of several isotopologues used in metabolic research. Key variants include:

Labeling Position CAS Number Purity Supplier/Reference
3-¹³C 206983-94-0 99% ¹³C Shanghai Zhenzhun Bio
1-¹³C Unavailable 99% ¹³C Shanghai Zhenzhun Bio
5-¹³C 95388-01-5 99% ¹³C Santa Cruz Biotechnology
2,4,4-D3 N/A 98% D Shanghai Zhenzhun Bio

Key Differences :

  • Metabolic Pathway Specificity : The 3-¹³C label directly enters the TCA cycle via [3-¹³C]pyruvate, producing [4-¹³C]glutamate through pyruvate dehydrogenase (PDH), whereas [1-¹³C]glucose generates [3-¹³C]pyruvate with 50% isotopic dilution .
  • Stability : DL-Glutamic Acid (3-¹³C) shares the enhanced stability of the racemic form compared to α/β polymorphs of L-glutamic acid, making it suitable for long-term experiments .

DL-Glutamic Acid vs. L-Glutamic Acid

Property DL-Glutamic Acid (3-¹³C) L-Glutamic Acid
Stereochemistry Racemic mixture (D + L) L-enantiomer (biologically active)
Stability Higher stability Less stable polymorphs (α/β)
Metabolic Role Non-proteinogenic metabolite Proteinogenic, neurotransmitter
Applications Isotopic tracing in bulk systems Neurotransmission studies

Functional Implications :
While L-glutamic acid is the primary excitatory neurotransmitter in the central nervous system, the DL form is used in studies requiring racemic mixtures or enhanced physical stability, such as crystallography .

Comparison with Other Labeled Amino Acids

  • DL-Aspartic Acid (3-¹³C) : Like DL-glutamic acid, aspartic acid participates in the TCA cycle. However, [3-¹³C]aspartate is primarily generated via the pyruvate carboxylase (PC) pathway in astrocytes, whereas [3-¹³C]glutamate arises from PDH activity .
  • DL-Homocysteic Acid : A neurotoxic analog of glutamic acid, lacking the ¹³C-labeling utility but used in excitotoxicity studies .

Physicochemical Properties in Atmospheric Studies

DL-Glutamic acid monohydrate (unlabelled) exhibits lower cloud condensation nuclei (CCN) activity compared to succinic or oxalacetic acids, with activation diameters varying by solvent (water vs. methanol) . While data for the ¹³C-labeled form is lacking, isotopic labeling is unlikely to significantly alter hygroscopicity.

Preparation Methods

Chemical Synthesis via Michael Addition and Subsequent Steps

A notable synthetic route for isotopically labeled DL-glutamic acid derivatives involves a two-step chemical synthesis starting from methyl acrylate and diethyl acetamidomalonate, as described in the literature for DL-[2-13C]-glutamic acid, which is closely related and adaptable for the 3-13C labeling position.

  • Step 1: Michael Addition
    The reaction of methyl acrylate with diethyl acetamidomalonate under strong amino base catalysis (e.g., tetramethyl guanidine (TMG), DBU, or DBN) produces a Michael adduct in quantitative yield. The choice of catalyst affects reaction rates and yields, with all three catalysts effectively promoting the reaction as confirmed by ^13C NMR studies.
  • Step 2: Hydrolysis and Decarboxylation
    The Michael adduct is then subjected to hydrolysis and decarboxylation steps to yield the DL-glutamic acid labeled at the desired carbon position.

This method provides a convenient and efficient approach to prepare DL-glutamic acid with specific 13C labeling, adaptable to the 3-13C position by using appropriately labeled starting materials (e.g., labeled methyl acrylate or diethyl acetamidomalonate).

Esterification and Protection Strategies for L-Glutamic Acid Derivatives

A patented method (CN111807994A) describes the synthesis of L-glutamic acid derivatives, which can be adapted for isotopically labeled glutamic acid, including DL forms, by starting from labeled glutamic acid.

  • Step 1: Esterification
    L-glutamic acid is reacted with methanol in the presence of thionyl chloride at controlled temperatures (8–25 °C initially, then heated to 30–60 °C) to form L-glutamic acid dimethyl ester hydrochloride. This step typically takes 3–24 hours, with optimal conditions around 50 °C for 15 hours.
  • Step 2: Concentration and Isolation
    The reaction mixture is concentrated to dryness at 40–80 °C, yielding an oily dimethyl ester hydrochloride, which is then cooled to crystallize.
  • Step 3: Protection with Di-tert-butyl Dicarbonate
    The dimethyl ester hydrochloride is treated with di-tert-butyl dicarbonate in an ethyl acetate-water mixture at pH 9–10, reacting for 3–12 hours to introduce Boc protection groups.
  • Step 4: Purification
    The reaction mixture is washed with dilute hydrochloric acid and half-saturated saline to remove impurities such as dimethyl L-glutamate and unreacted glutamic acid. Anhydrous sodium sulfate is added for drying, followed by filtration, concentration, and crystallization to obtain the protected glutamic acid derivative.

This multi-step procedure allows for selective functional group manipulation and purification, which is critical when working with isotopically labeled compounds to maintain isotope integrity.

Comparative Summary of Preparation Methods

Preparation Method Key Steps Advantages Considerations
Chemical Synthesis via Michael Addition Michael addition, hydrolysis, decarboxylation High yield, adaptable for 13C labeling Requires strong bases and controlled conditions
Esterification and Boc Protection (Patent CN111807994A) Esterification with methanol, Boc protection, purification Selective functionalization, scalable Multiple steps, requires careful pH and temperature control
Biosynthetic Incorporation Synthesis of labeled precursors, microbial fermentation High isotope specificity, natural incorporation Complex, time-consuming, requires microbial culture

Detailed Data from Patent CN111807994A (Representative Reaction Conditions)

Step Reagents/Conditions Temperature (°C) Time (hours) Yield/Notes
1 L-glutamic acid + methanol + thionyl chloride 8–25 (initial), then 30–60 (heating) 3–24 (preferably 15) Formation of L-glutamic acid dimethyl ester hydrochloride
2 Concentration to dryness 40–80 - Oily dimethyl ester hydrochloride isolated
3 Di-tert-butyl dicarbonate + ethyl acetate + water + NaOH (pH 9–10) Room temp to 35–40 3–12 Boc-protected glutamic acid derivative formed
4 Washing with dilute HCl and half-saturated saline Room temperature - Removal of impurities
5 Drying with anhydrous sodium sulfate Room temperature - Purified product obtained

Research Findings and Analytical Confirmation

  • ^13C NMR spectroscopy is a critical analytical tool used to confirm the position and incorporation of the 13C isotope in the glutamic acid molecule during and after synthesis.
  • The choice of catalysts in Michael addition (TMG, DBU, DBN) influences reaction kinetics but all effectively catalyze the formation of the key intermediates.
  • Purification steps involving pH adjustments and solvent extractions are essential to eliminate unlabeled or partially labeled impurities, ensuring high isotopic purity.

Q & A

Q. How is DL-Glutamic Acid (3-13C) synthesized, and what methods are used to verify its isotopic purity?

DL-Glutamic Acid (3-13C) is synthesized via enzymatic or chemical incorporation of 13C at the third carbon position. Isotopic purity (typically ≥99%) is validated using nuclear magnetic resonance (NMR) spectroscopy to confirm the 13C enrichment at the C3 position and liquid chromatography-mass spectrometry (LC-MS) to assess chemical and isotopic homogeneity. Suppliers like Shanghai Zhenzhun Biotech provide batch-specific certificates of analysis, detailing purity and isotopic enrichment (e.g., product code ZZS-CLM-3632-PK) .

Q. What are the recommended storage conditions for DL-Glutamic Acid (3-13C) to ensure stability?

The compound should be stored at -20°C in anhydrous form or -80°C in solution to prevent degradation. Studies show that DL-Glutamic Acid exhibits enhanced stability compared to its L-enantiomer under controlled conditions, likely due to reduced polymorphism . Long-term stability tests (e.g., 3 years at -20°C) are recommended for bulk storage.

Q. How do researchers distinguish DL-Glutamic Acid (3-13C) from its unlabeled counterpart in experimental setups?

Differential isotopic labeling allows detection via 13C-NMR or isotope ratio mass spectrometry (IRMS). For example, in metabolic studies, the 13C signal at the C3 position is tracked to differentiate labeled and unlabeled molecules. High-resolution LC-MS can also resolve mass shifts caused by 13C incorporation .

Q. What solvent systems are compatible with DL-Glutamic Acid (3-13C) for aqueous-based experiments?

Aqueous solutions are standard, but methanol is also compatible for aerosol studies. Research indicates no significant differences in cloud condensation nuclei (CCN) activity between water- and methanol-generated particles of DL-Glutamic Acid, except at specific supersaturations (e.g., 0.21%) where solvent choice may influence particle morphology .

Q. How is the enantiomeric purity of DL-Glutamic Acid (3-13C) validated?

Chiral chromatography using columns like Chirobiotic T (teicoplanin-based) resolves D- and L-enantiomers. Derivatization with acetyl or phthaloyl groups enhances separation efficiency, as described in protocols for copper(II)-mediated amino acid analysis .

Advanced Research Questions

Q. What experimental design considerations are critical for metabolic flux analysis using DL-Glutamic Acid (3-13C)?

Key factors include:

  • Tracer delivery: Optimizing concentration (e.g., 1–5 mM in cell cultures) to ensure sufficient uptake without isotopic dilution.
  • Sampling intervals: Time-resolved quenching of metabolic activity to capture dynamic 13C incorporation into TCA cycle intermediates.
  • Data normalization: Using internal standards (e.g., deuterated glutamic acid) to correct for extraction efficiency .

Q. How do solvent-generated aerosols of DL-Glutamic Acid (3-13C) compare in CCN activity across atmospheric supersaturations?

At 0.11% supersaturation, DL-Glutamic Acid (3-13C) aerosols exhibit lower CCN activity than oxalacetic acid but higher than DL-malic acid. Differences in activation diameters (e.g., ~45 nm at 0.32% supersaturation) highlight the compound’s hygroscopicity and phase behavior under varying humidity .

Q. What methodologies resolve contradictions in 13C enrichment data from isotopic tracing studies?

Cross-validation using orthogonal techniques is essential:

  • NMR quantifies positional 13C enrichment.
  • GC-IRMS provides bulk isotopic ratios.
  • Isotopomer spectral analysis (ISA) reconciles discrepancies by modeling metabolic network flux .

Q. How does DL-Glutamic Acid (3-13C) enhance stability in crystallographic studies compared to L-Glutamic Acid?

The racemic mixture (DL-form) reduces polymorphism, favoring a single crystalline phase. This stability is advantageous in X-ray diffraction studies, where consistent crystal packing improves data resolution .

Q. What protocols ensure reproducibility in synthesizing DL-Glutamic Acid (3-13C) derivatives for isotopic labeling?

  • N-phthaloyl protection: Ensces selective 13C incorporation at C3.
  • Solid-phase peptide synthesis (SPPS): Used for creating labeled peptidomimetics.
  • Quality control: Batch-to-batch consistency is verified via HPLC-UV and 13C-NMR, as demonstrated in supplier protocols (e.g., IR-33140) .

Methodological Notes

  • Data Contradiction Analysis: Use kinetic isotope effects (KIEs) to interpret unexpected 13C distribution in metabolic pathways .
  • Advanced Detection: Pyrocatechol violet assays enhance sensitivity for trace-level detection in environmental samples .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.